molecular formula C26H28N4O2 B11664382 2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide

2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11664382
M. Wt: 428.5 g/mol
InChI Key: OJXKNYPBVVAKTE-DIBXZPPDSA-N
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Description

2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group, an acetohydrazide moiety, and a phenoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.

    Synthesis of the Hydrazide: The next step is the formation of the acetohydrazide by reacting acetic anhydride with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of the 4-benzylpiperazine with the acetohydrazide in the presence of a phenoxyphenyl aldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazines or phenoxyphenyl derivatives.

Scientific Research Applications

2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperazine: A simpler analog with similar structural features but lacking the acetohydrazide and phenoxyphenyl groups.

    N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide: Lacks the piperazine ring but shares the acetohydrazide and phenoxyphenyl moieties.

Uniqueness

2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide is unique due to its combination of a piperazine ring, acetohydrazide moiety, and phenoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H28N4O2

Molecular Weight

428.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(Z)-(3-phenoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H28N4O2/c31-26(21-30-16-14-29(15-17-30)20-22-8-3-1-4-9-22)28-27-19-23-10-7-13-25(18-23)32-24-11-5-2-6-12-24/h1-13,18-19H,14-17,20-21H2,(H,28,31)/b27-19-

InChI Key

OJXKNYPBVVAKTE-DIBXZPPDSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C\C3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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